3-Cyanophenyl cyclohexyl ketone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Cyanophenyl cyclohexyl ketone involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The process typically involves the use of organoboron reagents and palladium catalysts .
Industrial Production Methods
Industrial production methods for cyclohexyl phenyl ketones, including this compound, often involve the hydrogenation of carbon-to-carbon double or triple bonds . This method is efficient and does not require purification or separation steps .
Chemical Reactions Analysis
Types of Reactions
3-Cyanophenyl cyclohexyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Cyanophenyl cyclohexyl ketone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyanophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl phenyl ketone: Similar in structure but lacks the cyano group.
Benzonitrile derivatives: Compounds with similar cyano groups but different substituents on the aromatic ring.
Uniqueness
3-Cyanophenyl cyclohexyl ketone is unique due to the presence of both the cyclohexyl ketone and cyano functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(cyclohexanecarbonyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJNGQDXHAFOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642587 |
Source
|
Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-11-5 |
Source
|
Record name | 3-(Cyclohexanecarbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20642587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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